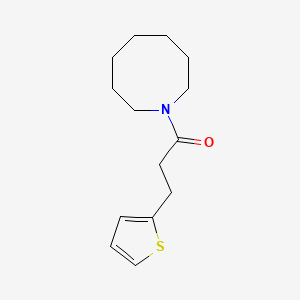![molecular formula C15H18N2O2 B7499573 N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)
N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the Australian National University and has since gained attention for its potential in cancer treatment.
Wirkmechanismus
CX-5461 inhibits RNA polymerase I by binding to a specific pocket on the enzyme. This pocket is only present in the active form of RNA polymerase I, which is predominantly found in cancer cells. By binding to this pocket, CX-5461 prevents the enzyme from transcribing rDNA into rRNA, leading to a decrease in protein synthesis and ultimately cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. CX-5461 also affects the expression of a number of genes involved in DNA repair, cell cycle regulation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CX-5461 is its specificity for cancer cells with abnormalities in rDNA transcription. This makes it a promising candidate for targeted cancer therapy. However, one limitation is that it may not be effective against all types of cancer. Additionally, CX-5461 has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on CX-5461. One area of interest is its potential in combination therapy with other anticancer agents. Another area of research is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, there is interest in using CX-5461 as a tool to study the role of rDNA transcription in cancer and other diseases.
Synthesemethoden
CX-5461 is synthesized using a multi-step process involving various chemical reactions. The starting material is 4-cyanobenzyl alcohol, which is converted to the corresponding nitrile using a dehydration reaction. The nitrile is then reduced to the amine using hydrogen gas and a palladium catalyst. The amine is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2,2-dimethyloxazolidine to form the final product, CX-5461.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that have abnormalities in the ribosomal DNA (rDNA) transcription pathway, which is a common feature of many cancers. CX-5461 works by inhibiting RNA polymerase I, which is responsible for transcribing rDNA into ribosomal RNA (rRNA). By blocking this process, CX-5461 can induce cell death in cancer cells while sparing normal cells.
Eigenschaften
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(15(18)14-6-8-19-9-7-14)11-13-4-2-12(10-16)3-5-13/h2-5,14H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSGNQHDUFWNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)C(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)



![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)
